![molecular formula C20H20F2N2O3S B3402635 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide CAS No. 1060165-84-5](/img/structure/B3402635.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentanecarbonyl group attached to an indoline moiety, which is further linked to a difluorobenzenesulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps:
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Formation of the Indoline Core: : The indoline core can be synthesized through the reduction of indole derivatives. This step often employs catalytic hydrogenation or other reducing agents such as sodium borohydride.
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Cyclopentanecarbonylation: : The introduction of the cyclopentanecarbonyl group is achieved through acylation reactions. This can be done using cyclopentanecarbonyl chloride in the presence of a base like pyridine or triethylamine.
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Sulfonamide Formation: : The final step involves the sulfonylation of the indoline derivative with 2,4-difluorobenzenesulfonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
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Reduction: : Reduction reactions can further modify the cyclopentanecarbonyl group or the sulfonamide functionality, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Indole derivatives with various oxidation states.
Reduction Products: Reduced forms of the cyclopentanecarbonyl and sulfonamide groups.
Substitution Products: Aromatic compounds with different substituents on the benzene ring.
Scientific Research Applications
Biological Activities
Research indicates that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
- Binding Affinity Studies : Interaction studies have revealed that this compound binds effectively to certain biological targets, providing insights into its mechanism of action.
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in oncology.
- Pharmacological Profiling : Comprehensive profiling against various receptors has indicated that this compound could serve as a lead compound for developing new drugs targeting multiple pathways.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide stands out due to the presence of the difluorobenzenesulfonamide group. This functional group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide is a novel compound that combines an indole derivative with a sulfonamide group. This unique molecular structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The compound features a cyclopentanecarbonyl group attached to an indole structure, which enhances its biological activity and chemical reactivity.
Property | Value |
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Molecular Formula | C22H26N2O5S |
Molecular Weight | 430.5 g/mol |
Purity | Typically ≥ 95% |
IUPAC Name | N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide |
Synthesis
The synthesis of this compound involves multiple steps that require careful control of reaction conditions to optimize yield and purity. Typical reactions include the formation of the indole derivative followed by sulfonation and fluorination processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Preliminary studies have shown that indole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. For instance, compounds structurally related to this compound have demonstrated efficacy against several cancer cell lines in vitro.
2. Antimicrobial Activity
The sulfonamide group contributes to antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Binding affinity studies indicate interactions with specific targets such as kinases or proteases, which are crucial in various disease pathways.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study 1 : A derivative similar to this compound was tested for anticancer effects on ovarian cancer xenografts in nude mice, resulting in significant tumor growth suppression (100% inhibition) .
- Study 2 : Antimicrobial screening revealed that certain indole derivatives exhibited potent activity against C. albicans and other pathogenic bacteria compared to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes involved in cell signaling pathways.
- Cell Cycle Disruption : It may interfere with the normal cell cycle progression in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3S/c21-15-6-8-19(17(22)11-15)28(26,27)23-16-7-5-13-9-10-24(18(13)12-16)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHAXNRNNYKBDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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